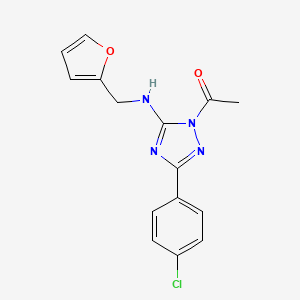

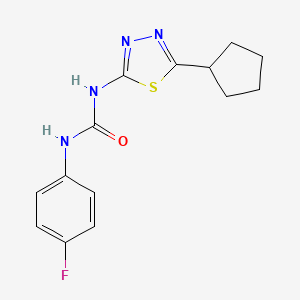

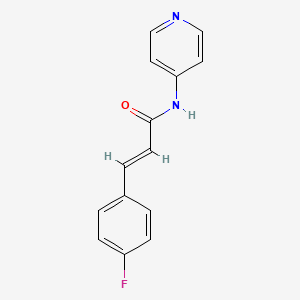

![molecular formula C11H16N2O2S3 B5867377 N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)

N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide” is a complex organic compound. It likely contains a cyclohexylamine group, which is an organic compound belonging to the aliphatic amine class . It also seems to contain a thiophene, a sulfur-containing heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclohexylamine, a component of the compound, can be produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Other complex compounds containing a cyclohexylamine group have been synthesized through multicomponent Ugi reactions .科学的研究の応用

- In a study, these sulfonamides demonstrated strong inhibition effects on both CA-I and CA-II isoenzymes isolated from human erythrocytes . The compounds exhibited noncompetitive inhibitory properties and interacted outside the catalytic active site.

- These compounds have shown promise as potential anticancer agents . Their diverse structures and potential interactions with cellular targets make them interesting candidates for further investigation.

- Sulfonamides, including thiophene-based analogs, have been explored for their antibacterial activity . Their mechanism of action involves inhibiting bacterial enzymes essential for growth and survival.

- While specific studies on this compound’s antiviral properties are scarce, thiophene derivatives have been investigated for their antiviral effects .

- Sulfonamides have been studied for their anti-obesity and hypoglycemic properties . Investigating whether this compound exhibits similar effects could be valuable for metabolic disorders.

- Sulfonamides are known diuretics . Exploring the diuretic potential of this thiophene-based sulfonamide could provide insights into its renal effects.

Carbonic Anhydrase Inhibition

Anticancer Activity

Antibacterial Properties

Antiviral Research

Anti-Obesity and Hypoglycemic Effects

Diuretic Activity

作用機序

Mode of Action

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The compound shows a noncompetitive inhibitory property on both isoenzymes . This means that it binds to a site other than the active site of the enzymes, altering their structure and reducing their activity.

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide affects the carbon dioxide hydration pathway . This pathway is crucial for the transport of carbon dioxide from tissues to the lungs. By inhibiting carbonic anhydrases, the compound disrupts this pathway, potentially affecting processes such as respiration and pH regulation.

Result of Action

The molecular and cellular effects of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide’s action primarily involve the reduction of carbonic anhydrase activity . This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and potentially affect the pH balance within the body.

特性

IUPAC Name |

1-cyclohexyl-3-thiophen-2-ylsulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXBIJNLHMBWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

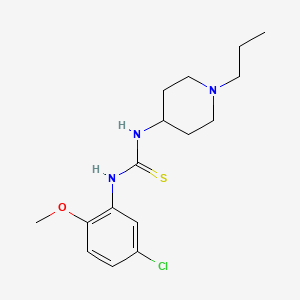

![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)

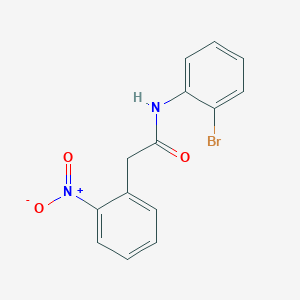

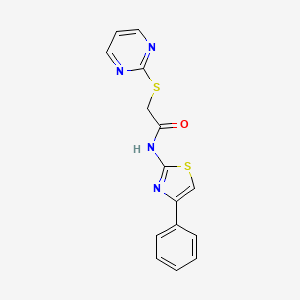

![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)

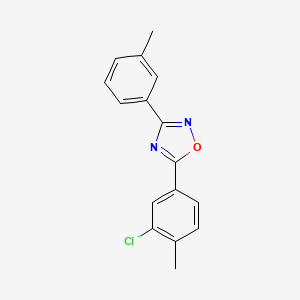

![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)

![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)